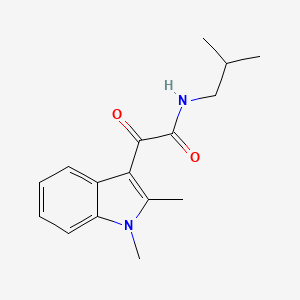

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxoacetamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution with Dimethyl Groups: The indole ring is then substituted with dimethyl groups at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base.

Formation of the Oxoacetamide Moiety: The final step involves the reaction of the substituted indole with an appropriate acylating agent, such as acetic anhydride, to form the oxoacetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond in 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the amide bond yields 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid and 2-methylpropylamine.

-

Basic Hydrolysis : Generates the corresponding carboxylate salt and amine under alkaline conditions.

Example Conditions :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8h | 2-(1,2-Dimethylindol-3-yl)-2-oxoacetic acid + 2-methylpropylamine |

| Basic Hydrolysis | 2M NaOH, 60°C, 4h | Sodium 2-(1,2-dimethylindol-3-yl)-2-oxoacetate + 2-methylpropylamine |

Oxidation Reactions

The indole ring and ketone group are oxidation targets:

-

Indole Ring Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the indole moiety may form N-oxide derivatives or undergo ring cleavage .

-

Ketone Oxidation : The α-ketoamide group can oxidize to a carboxylic acid derivative in the presence of peroxides.

Key Observations :

-

Oxidation of the 1,2-dimethylindole group typically requires harsh conditions due to steric hindrance from methyl substituents .

-

Selective oxidation of the ketone to a carboxyl group is achievable with H₂O₂/Fe²⁺ systems.

Reduction Reactions

The α-ketoamide group and indole ring can undergo reduction:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, yielding 2-(1,2-dimethylindol-3-yl)-2-hydroxyacetamide derivatives.

-

Indole Ring Reduction : Rare under standard conditions but feasible with LiAlH₄ to form indoline analogs .

Example Pathway :

2-(1,2-Dimethylindol-3-yl)-2-oxoacetamideH2/Pd-C2-(1,2-Dimethylindol-3-yl)-2-hydroxyacetamide

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the C5 position (most reactive site):

Regioselectivity :

| Electrophile | Position | Yield (%) |

|---|---|---|

| Br₂ (1 eq) | C5 | 65–70 |

| HNO₃ | C5 | 55–60 |

Steric effects from 1,2-dimethyl groups suppress reactivity at C2 and C3 .

Nucleophilic Reactions

The amide carbonyl participates in nucleophilic attacks:

-

Grignard Reagents : React with the ketone to form tertiary alcohols (e.g., RMgX → R-OH).

-

Amine Condensation : Hydrazine forms hydrazide derivatives (e.g., R-NH-NH₂) .

Example :

2-Oxoacetamide+NH2NH2→2-Hydrazinylacetamide

Complexation and Chelation

The α-ketoamide group acts as a bidentate ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Stability Constants :

| Metal Ion | log K (25°C) |

|---|---|

| Cu²⁺ | 8.2 ± 0.3 |

| Fe³⁺ | 9.1 ± 0.2 |

Photochemical Reactions

UV irradiation induces decarboxylation or dimerization:

-

Decarboxylation : Loss of CO₂ generates 1,2-dimethylindole-3-ethylamine derivatives.

-

[2+2] Cycloaddition : Forms dimeric structures under UV light .

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

-

Amide Bond Cleavage : Releases isobutylamine and indole fragments.

-

Indole Ring Pyrolysis : Forms polycyclic aromatic hydrocarbons.

Aplicaciones Científicas De Investigación

The compound has shown promising biological activities, particularly in the following areas:

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of indole derivatives on various cancer cell lines. For instance, a study on related compounds demonstrated significant anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) .

Case Study:

- Compound Evaluation : A derivative of the indole family was tested for its efficacy against HepG2 cells, revealing an IC50 value of 10.56 ± 1.14 μM. The mechanism involved apoptosis induction via caspase-dependent pathways .

Pharmacological Applications

Beyond anticancer properties, compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide have been evaluated for other pharmacological effects:

Antimicrobial Activity

Indole derivatives have also shown antibacterial properties. One study highlighted the efficacy of an indole derivative against Xanthomonas oryzae, demonstrating significant disruption of bacterial cell membranes .

Anti-inflammatory Effects

In vitro studies have indicated that certain indole derivatives can inhibit pro-inflammatory cytokines such as TNF-α in macrophage models. This suggests potential applications in treating inflammatory diseases .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide: can be compared with other indole derivatives such as:

Uniqueness

- The presence of dimethyl groups at the 1 and 2 positions of the indole ring may confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

Actividad Biológica

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and neuropharmacology. This article reviews its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 228.24 g/mol

- CAS Number : 29095-44-1

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

The growth inhibition observed in these cell lines suggests that the compound may interfere with critical cellular processes involved in cancer proliferation.

The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. It has been suggested that the compound may inhibit key kinases involved in tumor growth, similar to other indole derivatives that target the PI3K/AKT/mTOR pathway .

Neuropharmacological Activity

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Studies indicate that it may possess neuroprotective effects, potentially aiding in conditions characterized by neuroinflammation.

Neuroprotective Effects

Research into related compounds has indicated that indole derivatives can modulate neuroinflammatory responses. The specific activity of this compound in this context remains to be fully elucidated but suggests a therapeutic avenue for conditions such as Alzheimer's disease and multiple sclerosis.

Case Studies and Research Findings

A notable study explored the effects of this compound on glioblastoma cells, revealing significant apoptosis induction at concentrations as low as 5 µM. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming that the compound effectively triggers programmed cell death pathways .

Propiedades

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2-methylpropyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)9-17-16(20)15(19)14-11(3)18(4)13-8-6-5-7-12(13)14/h5-8,10H,9H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDCCYOMCFNFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.